molecular formula C8H10FN3O4S B2828339 4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2361823-90-5

4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No. B2828339
CAS RN: 2361823-90-5
M. Wt: 263.24
InChI Key: KVBWMXJUHRXGNE-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Piperazine is a widely employed moiety in drugs due to its wide range of biological and pharmaceutical activity .


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO3)2 •3H2O and iodine . This reaction involves an I2 /Cu (NO3)2 •3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence . Piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of piperazine is not specifically mentioned in the retrieved papers.


Chemical Reactions Analysis

Oxazoles can undergo direct arylation with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .

properties

IUPAC Name

4-(1,3-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4S/c9-17(14,15)12-3-1-11(2-4-12)8(13)7-5-10-6-16-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBWMXJUHRXGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CO2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride

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